2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide
Description
The study of compounds containing trifluoromethyl groups, such as "2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide," is significant due to their applications in developing pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group often enhances the bioactivity and stability of these compounds.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds involves various strategies, including the use of powerful metal-free thiophiles for activating thioglycosides (Crich and Smith, 2001) and Lewis acid-catalyzed reactions for synthesizing sulfur analogues (Adibi et al., 2007).
Molecular Structure Analysis
Detailed structural analysis, such as the study by Awasabisah et al. (2015), reveals the crystal structure of organic compounds with trifluoroacetamide substituents, offering insights into their three-dimensional supramolecular architecture sustained by various interactions (Awasabisah, Powell, & Richter‐Addo, 2015).
Chemical Reactions and Properties
Reactions involving trifluoromethyl groups include cycloadditions for synthesizing benzo-fused heterocycles (Ikawa et al., 2015) and chemoselective thioacetalization (Wu and Zhu, 2008).
Physical Properties Analysis
Studies on related compounds, such as the efficient synthesis of benzofurans (Sheng, Fan, & Wu, 2014), contribute to understanding the physical properties of trifluoromethyl-containing compounds.
Chemical Properties Analysis
The chemical properties of similar compounds, like their reactivity in Suzuki–Miyaura cross-coupling reactions (Noreen et al., 2017), highlight the versatility of trifluoromethyl groups in synthetic chemistry.
Scientific Research Applications
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, due to its high protonating power and low nucleophilicity, is a versatile reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its efficiency in promoting the synthesis of new organic compounds, including carbon-carbon and carbon-heteroatom bonds, underscores its utility in medicinal chemistry and material science (Kazakova & Vasilyev, 2017).
Trifluoromethylation and Sulfonylation
The application of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds highlights the compound's importance in introducing trifluoromethyl groups into organic molecules. This process is crucial for developing pharmaceuticals and agrochemicals with enhanced metabolic stability and bioavailability (Chachignon, Guyon, & Cahard, 2017).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to the compound due to their fluorinated moieties, is significant for understanding the environmental fate of such substances. This area of study is crucial for assessing the biodegradability and potential environmental impact of fluorinated compounds, including their transformation into perfluoroalkyl acids (Liu & Avendaño, 2013).
Ecotoxicology and Environmental Fate
The investigation of perfluorinated compounds, including sulfonic and carboxylic acids, in various environmental and biological matrices, provides insights into their persistence, bioaccumulation, and potential toxicity. This research informs the regulatory assessment and management of fluorinated compounds, underscoring the need for novel, environmentally benign alternatives (Rayne & Forest, 2009).
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-2-7(4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDDTUQATCGWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380529 | |
Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide | |
CAS RN |
175276-83-2 | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175276-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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